Cas no 7154-01-0 (3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol)
7154-01-0 structure
Product Name:3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol
3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol
- 1,2-Propanediol, 3-(1,3-benzodioxol-5-yl)-
- 3-(1,3-benzodioxol-5-yl)propane-1,2-diol
- Safrolglycol
- 3-(3,4-methylenedioxyphenyl)-1,2-propanediol
- 3-Benzo[1,3]dioxol-5-yl-propan-1,2-diol
- 3-benzo[1,3]dioxol-5-yl-propane-1,2-diol
- AC1L3ZAL
- AC1Q6ZXS
- AC1Q7BPP
- NSC43297
- 2',3'-Dihydro-2',3'-dihydroxysafrole
- [ "3-(3", "4-Methylenedioxyphenyl)propane-1", "2-diol" ]
- NSC 43297
- BSPBio_001726
- 1, 3-(1,3-benzodioxol-5-yl)-
- 1,2-METHYLENEDIOXY-4-(2,3-DIHYDROXYPROPYL)BENZENE
- CHEMBL1527944
- (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
- 7154-01-0
- SPECTRUM100577
- NCGC00095438-01
- CHEBI:91667
- Spectrum2_000683
- XMZ4MID08B
- 1,2-Propanediol, 3-(3,4-(methylenedioxy)phenyl)-
- MEGxp0_001786
- SCHEMBL11447270
- AKOS022184763
- SDCCGMLS-0066370.P001
- KBio2_001381
- KBio2_003949
- 3-(2H-1,3-benzodioxol-5-yl)propane-1,2-diol
- WLN: T56 BO DO CHJ G1YQ1Q
- CCG-38575
- 3-(1,3-benzodioxol-5-yl)-1,2-propanediol
- Spectrum4_000935
- Spectrum3_000113
- KBio2_006517
- UNII-XMZ4MID08B
- FS-9272
- Q27163489
- NCGC00095438-02
- BRD-A37867643-001-01-7
- NSC-43297
- Spectrum_000901
- KBioSS_001381
- SR-05000002431-1
- SpecPlus_000090
- NCGC00095438-03
- KBio3_000866
- Spectrum5_001785
- 1, 3-[3,4-(methylenedioxy)phenyl]-
- AI3-20686
- KBioGR_001490
- SPBio_000805
- DivK1c_006186
- SR-05000002431
- ACon1_002342
- KBio1_001130
- 3-(3
- 36150-22-8
-
- Inchi: 1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2
- InChI Key: FYDVPEVHFUBOJG-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)CC(CO)O
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.9A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.35
- Boiling Point: 392.5°C at 760 mmHg
- Flash Point: 191.2°C
- Refractive Index: 1.598
- PSA: 58.92000
- LogP: 0.31100
3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086583-1mg |
Safrolglycol |
7154-01-0 | 98% | 1mg |
¥1368.00 | 2024-05-02 |
3-(Benzo[d][1,3]dioxol-5-yl)propane-1,2-diol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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